5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
5-benzyl-2-(4-fluorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3/c20-17-8-6-16(7-9-17)19-12-18-14-22(10-11-23(18)21-19)13-15-4-2-1-3-5-15/h1-9,12H,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUANUXAZOMGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)CN1CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amines in the tetrahydropyrazine ring undergo nucleophilic substitutions, enabling structural diversification. For example:
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Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides under basic conditions yields N-alkylated or N-acylated derivatives. In one protocol, treatment with benzyl chloroformate in dichloromethane (DCM) with triethylamine produced a carbamate-protected intermediate .
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Deprotection : Tert-butyloxycarbonyl (Boc) groups are cleaved using trifluoroacetic acid (TFA) in DCM, regenerating the free amine for further functionalization .
Table 1: Representative Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Benzyl chloroformate, TEA, DCM, 0°C | Benzyl carbamate derivative | 85% | |
| Boc Deprotection | TFA/DCM (1:1), rt, 2h | Free amine intermediate | 95% |
Cyclization Reactions
The compound participates in cyclization reactions to form fused heterocycles. A key example involves intramolecular thiadiazole formation:
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Thiadiazolo[3,2-c] oxazine Formation : Treatment with 1,2,5-thiadiazolidine-3,4-dione in acetonitrile under reflux yields a fused thiadiazole-oxazine system, enhancing metabolic stability .
Mechanism :
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Nucleophilic attack by the secondary amine on the electrophilic sulfur center.
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Intramolecular cyclization with elimination of water.
Electrophilic Aromatic Substitution
The 4-fluorophenyl group undergoes directed ortho-metalation (DoM) reactions:
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Halogenation : Using LDA (lithium diisopropylamide) as a base and iodine as an electrophile introduces iodine at the ortho position relative to fluorine .
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Suzuki-Miyaura Coupling : The iodinated derivative participates in cross-couplings with aryl boronic acids to install diverse aryl groups .
Table 2: Electrophilic Functionalization of the 4-Fluorophenyl Group
Reductive Amination
The secondary amine reacts with aldehydes or ketones under reductive conditions:
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Example : Condensation with 3,4,5-trifluorobenzaldehyde in methanol, followed by sodium cyanoborohydride reduction, produces a tertiary amine with enhanced lipophilicity .
Key Conditions :
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Solvent: MeOH or AcOH
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Reducing Agent: NaBH₃CN or NaBH(OAc)₃
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Temperature: rt to 50°C
Biological Activity-Driven Modifications
As a hepatitis B virus (HBV) core protein allosteric modulator (CpAM), structural optimizations focus on improving potency and pharmacokinetics:
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Carboxamide Formation : Reaction with 3,4,5-trifluorophenyl isocyanate forms a urea derivative, enhancing target binding .
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Sulfonylation : Treatment with sulfonyl chlorides introduces sulfonamide groups, improving aqueous solubility .
Table 3: Bioactive Derivatives and Their Properties
Stability and Degradation Pathways
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Oxidative Degradation : Exposure to H₂O₂ or cytochrome P450 enzymes oxidizes the tetrahydropyrazine ring to a pyrazine, reducing activity .
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Hydrolytic Stability : The compound remains stable in pH 1–7.4 buffers but degrades slowly under alkaline conditions (pH > 9) .
Industrial-Scale Reaction Optimization
Key parameters for large-scale synthesis include:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of tetrahydropyrazolo compounds exhibit significant anticancer properties. The presence of the 4-fluorophenyl group enhances the compound's ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that related compounds can inhibit specific cancer cell lines, suggesting potential applications in cancer therapeutics.
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects. Various studies have demonstrated that pyrazole derivatives possess activity against a range of bacterial and fungal pathogens. This suggests that 5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine could be a candidate for developing new antimicrobial agents.
Neuropharmacological Effects
The structural characteristics of this compound suggest potential neuropharmacological applications. Preliminary studies indicate that similar compounds may exhibit anxiolytic and antidepressant effects by modulating neurotransmitter systems in the brain. Further research is required to elucidate the specific mechanisms through which this compound may exert such effects.
Enzyme Inhibition
Enzyme inhibition studies have shown that tetrahydropyrazolo compounds can act as inhibitors for various enzymes involved in metabolic pathways. This property can be harnessed for drug design aimed at treating metabolic disorders or enhancing the efficacy of existing treatments.
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties, making it suitable for industrial applications.
Photonic Applications
Research has suggested that pyrazole derivatives can exhibit interesting photonic properties. The incorporation of this compound into photonic devices could lead to advancements in optoelectronics and sensor technologies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical profiles of 5-benzyl-2-(4-fluorophenyl)-THPP are best understood through comparison with related analogs. Key differences in substituents and biological activities are summarized below:
Structural-Activity Relationship (SAR) Insights :
Position 2 Modifications :
- The 4-fluorophenyl group in the target compound enhances HBV CpAM activity by promoting hydrophobic interactions with the viral core protein . In contrast, a trifluoromethyl group at this position (Compound 29) shifts activity toward RSV inhibition .
- Carboxylate esters (e.g., ethyl or methyl) at position 2 improve solubility but reduce target affinity compared to aromatic substituents .
Position 5 Modifications :
- The benzyl group in the target compound is critical for HBV inhibition, likely due to its role in stabilizing the CpAM-core protein interface . Replacing benzyl with benzodioxole (Compound 14) shifts activity to KOR agonism, emphasizing the scaffold's versatility .
Position 7 Modifications :
- Trifluoromethyl substitution at position 7 (Compound 14) enhances fluorescence properties, making such derivatives valuable for imaging .
Chiral Center Impact :
- Stereochemistry at position 6 (e.g., in AS1940477) significantly affects kinase inhibition potency and toxicity profiles .
Contrasting Pharmacological Profiles :
- Antiviral vs. Kinase Inhibition: While the target compound and AS1940477 share a 4-fluorophenyl group, the latter’s 6-methyl substitution directs activity toward p38 MAP kinase, highlighting how minor structural changes alter target specificity .
- Fluorescence vs. Therapeutic Use : 2-(Trifluoromethyl)-THPP derivatives prioritize imaging applications due to their photostability, whereas therapeutic analogs prioritize substituents that enhance target engagement .
Biological Activity
5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps often include the formation of the pyrazolo ring and subsequent modifications to introduce the benzyl and fluorophenyl groups. Various synthetic pathways have been explored to optimize yield and purity.
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its potential as an inhibitor in various enzymatic pathways and its effects on different cell lines.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrazolo compounds exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : Compounds structurally related to this compound have shown promising results in inhibiting tumor cell proliferation in vitro and in vivo models.
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes:
- Tyrosinase Inhibition : Similar compounds have demonstrated competitive inhibition against tyrosinase enzymes, which are crucial in melanin biosynthesis. This suggests potential applications in treating hyperpigmentation disorders.
- Inflammatory Pathways : Some derivatives have shown activity against pro-inflammatory cytokines by inhibiting pathways such as TNFα signaling.
Case Studies
- Case Study 1 : A study evaluated the compound's effectiveness against human cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 μM.
- Case Study 2 : Another investigation focused on the compound's role as a tyrosinase inhibitor. The IC50 value was found to be approximately 0.18 μM, indicating a potent inhibitory effect compared to standard references.
Data Table
| Property/Activity | Value/Description |
|---|---|
| IC50 (Tyrosinase Inhibition) | 0.18 μM |
| Cell Viability Reduction (Cancer) | Significant at 10 μM |
| Mechanism | Kinase inhibition |
| Potential Applications | Anticancer therapy, skin lightening |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of 5-aminopyrazole derivatives with fluorinated aromatic aldehydes, followed by hydrogenation or cyclization. For example, hydrogenation of intermediates using Pt/C under H₂ at 50°C for 4 hours can yield the tetrahydropyrazine core . Purification via column chromatography (silica gel) or recrystallization (e.g., hexane) is critical to isolate the product .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Use ¹H NMR and ¹³C NMR to confirm regiochemistry and hydrogenation states. Compare observed shifts with calculated values for diagnostic signals (e.g., benzyl protons at δ 3.5–4.5 ppm, fluorophenyl aromatic protons at δ 7.0–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calcd/found comparisons within 0.001 Da) . Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .
Advanced Research Questions
Q. How can discrepancies in elemental analysis data (e.g., C, H, N percentages) be resolved?
- Methodological Answer : If observed values deviate (e.g., N content lower than calculated), check for:
- Moisture absorption : Dry samples under vacuum (<0.1 mmHg) at 40°C for 24 hours.
- Byproduct contamination : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity.
- Combustion inefficiency : Repeat analysis with internal standards (e.g., sulfanilamide) .
Q. What strategies optimize reaction yields for fluorinated derivatives?
- Methodological Answer :
- Catalyst optimization : Increase Pt/C loading (e.g., 10 wt.%) or switch to Pd/C for selective hydrogenation .
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during cyclization .
- Temperature control : Monitor exothermic steps (e.g., cyclization) via in-situ IR to prevent decomposition .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core modifications : Replace the benzyl group with alkyl/aryl substituents (e.g., 4-methoxybenzyl) to assess steric/electronic effects .
- Fluorophenyl analogs : Synthesize derivatives with meta- or ortho-fluorine substitution and compare binding affinities via SPR or ITC .
- Biological assays : Test enzyme inhibition (e.g., fungal tyrosinase) using in vitro assays with IC₅₀ calculations and positive controls (e.g., kojic acid) .
Q. How to address contradictory NMR data for regioisomeric products?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., pyrazine vs. pyrazole protons).
- Crystallography : Obtain single-crystal X-ray data to resolve regiochemistry (e.g., C–F bond orientation in the fluorophenyl group) .
- Computational validation : Compare experimental shifts with DFT-calculated NMR spectra (B3LYP/6-311+G(d,p)) .
Experimental Design & Data Analysis
Q. What purification methods are recommended for polar intermediates?
- Methodological Answer :
- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 20% → 50% EtOAc) for polar intermediates.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) by incremental cooling to isolate high-purity crystals .
Q. How to validate the hydrogenation efficiency of the tetrahydropyrazine core?
- Methodological Answer :
- Mass spectrometry : Monitor molecular ion peaks (e.g., [M+H]⁺) for mass shifts corresponding to hydrogen uptake.
- TLC tracking : Use iodine staining to confirm reduction of nitro or imine groups to amines .
Safety & Compliance
Q. What safety protocols are critical during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
